molecular formula C16H16F3N3O2 B5415338 4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-(trifluoromethyl)morpholine

4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-(trifluoromethyl)morpholine

Cat. No. B5415338
M. Wt: 339.31 g/mol
InChI Key: JMGUFWZQQXIBDV-UHFFFAOYSA-N
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Description

The compound “4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-(trifluoromethyl)morpholine” is a pyrazoline derivative . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of pyrazoline derivatives involves several steps and can be achieved under mild conditions . The process involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes, providing pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates .


Chemical Reactions Analysis

Pyrazoline derivatives have been reported to exhibit various biological and pharmacological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Future Directions

The future directions for “4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-(trifluoromethyl)morpholine” and similar compounds involve further exploration of their potential biological and pharmacological activities . This includes their potential anti-neurotoxic effects and their activity against Acetylcholinesterase (AchE) .

properties

IUPAC Name

[3-(pyrazol-1-ylmethyl)phenyl]-[2-(trifluoromethyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c17-16(18,19)14-11-21(7-8-24-14)15(23)13-4-1-3-12(9-13)10-22-6-2-5-20-22/h1-6,9,14H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGUFWZQQXIBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=CC(=C2)CN3C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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